

An In-depth Technical Guide to 9(E),12(E)-Octadecadienoyl Chloride

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Compound of Interest

Compound Name: 9(E),12(E)-Octadecadienoyl
chloride

Cat. No.: B117488

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential research applications of **9(E),12(E)-Octadecadienoyl chloride**. Also known as linoelaidoyl chloride, this reactive lipid derivative holds significant potential for the study of cellular signaling pathways, particularly those involved in inflammation.

Chemical Structure and Identification

9(E),12(E)-Octadecadienoyl chloride is the acyl chloride derivative of linoelaidic acid, an omega-6 trans fatty acid. The "(E,E)" designation indicates that both double bonds at the 9th and 12th carbon positions have a trans configuration. This stereochemistry distinguishes it from its cis-isomer, linoleoyl chloride.

The presence of the highly reactive acyl chloride functional group makes this molecule a valuable tool for covalently modifying proteins and other biomolecules, enabling researchers to probe their functions in complex biological systems.

Key Identifiers:

Identifier	Value
IUPAC Name	(9E,12E)-octadeca-9,12-dienoyl chloride
Synonyms	Linoelaidoyl chloride, (E,E)-9,12-Octadecadienoyl chloride
CAS Number	96724-05-9[1]
Molecular Formula	C ₁₈ H ₃₁ ClO[1]
Molecular Weight	298.89 g/mol [1]
SMILES	CCCCC/C=C/C/C=C/CCCCCCCC(=O)Cl

Physicochemical and Spectroscopic Data

Quantitative data for **9(E),12(E)-Octadecadienoyl chloride** is primarily based on computational models and experimental data for closely related compounds.

Physicochemical Properties:

Property	Value	Source
XLogP3-AA	7.6	Computed
Hydrogen Bond Donor Count	0	Computed
Hydrogen Bond Acceptor Count	1	Computed
Rotatable Bond Count	14	Computed
Topological Polar Surface Area	17.1 Å ²	Computed
Boiling Point	167 - 169 °C @ 2.3 mmHg	Experimental

Predicted Spectroscopic Data:

Due to the limited availability of published experimental spectra for **9(E),12(E)-Octadecadienoyl chloride**, the following data are predicted based on the known spectral

characteristics of long-chain acyl chlorides and molecules containing trans double bonds.

^1H NMR (Predicted, CDCl_3 , 500 MHz):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
δ 5.40 - 5.30	m	4H	-CH=CH- (olefinic protons)
δ 2.89	t, J = 7.5 Hz	2H	-CH ₂ -COCl
δ 2.05	m	4H	=CH-CH ₂ -CH=
δ 1.71	p, J = 7.5 Hz	2H	-CH ₂ -CH ₂ -COCl
δ 1.40 - 1.20	m	14H	-(CH ₂) ₇ -
δ 0.88	t, J = 7.0 Hz	3H	-CH ₃

^{13}C NMR (Predicted, CDCl_3 , 125 MHz):

Chemical Shift (ppm)	Assignment
δ 173.8	-COCl
δ 131.5, 130.0, 129.5, 128.0	-CH=CH-
δ 47.5	-CH ₂ -COCl
δ 34.0, 32.5, 31.5, 29.0-29.5 (multiple), 25.0, 22.5	Aliphatic -CH ₂ -
δ 14.0	-CH ₃

Infrared (IR) Spectroscopy (Predicted):

Wavenumber (cm ⁻¹)	Intensity	Assignment
2925, 2855	Strong	C-H stretch (aliphatic)
1800	Very Strong	C=O stretch (acyl chloride)
1650	Weak	C=C stretch
965	Medium	=C-H bend (trans)
720	Medium	-(CH ₂) _n - rock

Mass Spectrometry (MS) (Predicted Fragmentation):

m/z	Ion
298/300	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl isotopes)
263	[M - Cl] ⁺
55, 67, 81, 95	Characteristic hydrocarbon fragments

Experimental Protocols

Synthesis of 9(E),12(E)-Octadecadienoyl Chloride from Linoelaidic Acid

This protocol describes a general method for the synthesis of acyl chlorides from carboxylic acids using oxalyl chloride.

Materials:

- Linoelaidic acid
- Oxalyl chloride
- Anhydrous dichloromethane (DCM)
- Anhydrous N,N-dimethylformamide (DMF)

- Anhydrous sodium sulfate
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve linoelaidic acid (1 equivalent) in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Slowly add oxalyl chloride (1.5 equivalents) to the stirred solution.
- Add a catalytic amount of anhydrous DMF (1-2 drops) to initiate the reaction. Gas evolution (CO₂ and CO) should be observed.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
- Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS.
- Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
- The crude **9(E),12(E)-Octadecadienoyl chloride** can be purified by vacuum distillation.

Purification by Vacuum Distillation

Apparatus:

- Short-path distillation apparatus
- Vacuum pump
- Heating mantle with a stirrer

- Cold trap

Procedure:

- Assemble the short-path distillation apparatus and ensure all joints are well-sealed.
- Place the crude **9(E),12(E)-Octadecadienoyl chloride** in the distillation flask.
- Slowly apply vacuum and begin heating the flask with stirring.
- Collect the fraction that distills at the appropriate temperature and pressure (e.g., 167-169 °C at 2.3 mmHg).
- Store the purified product under an inert atmosphere at -20°C or below to prevent degradation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer
- Capillary column suitable for fatty acid analysis (e.g., DB-23 or similar)

Parameters (Typical):

- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C

- Scan Range: m/z 40-400

Sample Preparation:

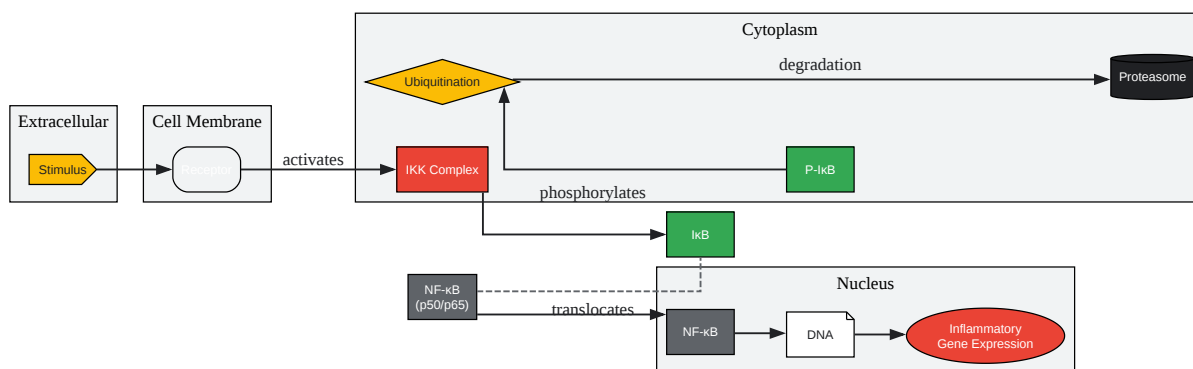
- Dilute a small amount of **9(E),12(E)-Octadecadienoyl chloride** in an appropriate solvent (e.g., hexane or DCM).

Application in Studying Signaling Pathways

The high reactivity of the acyl chloride group makes **9(E),12(E)-Octadecadienoyl chloride** a useful tool for investigating the role of linoelaidic acid and related lipids in cellular signaling. It can be used to covalently label proteins that interact with this fatty acid, aiding in their identification and characterization. The parent fatty acid, linoelaidic acid, has been shown to influence inflammatory pathways such as the NF- κ B and MAPK signaling cascades.

NF- κ B Signaling Pathway

The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response.

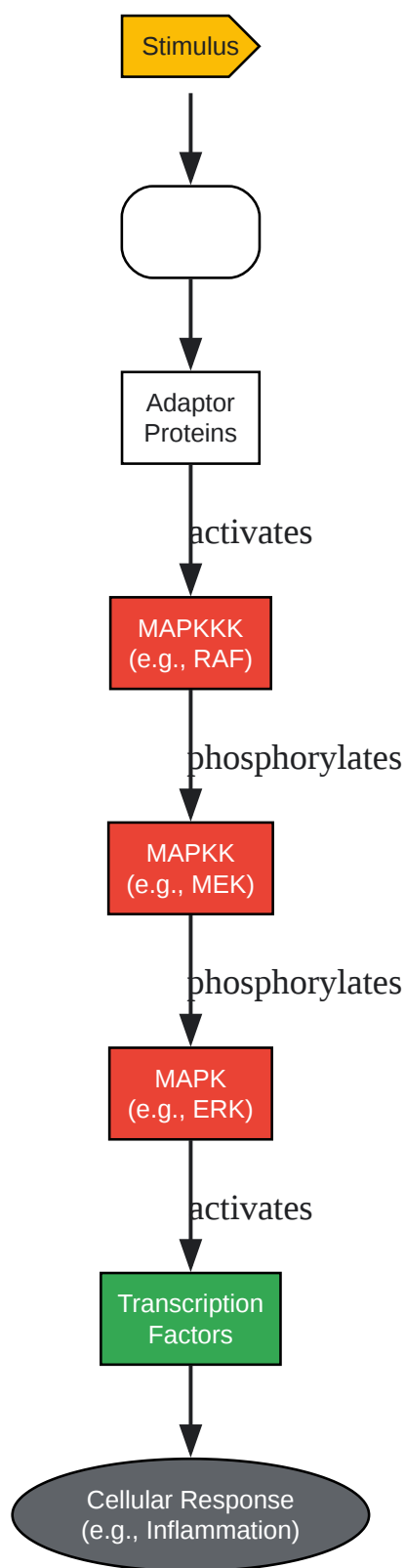


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Figure 1. The canonical NF- κ B signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cellular responses to a variety of stimuli, including inflammation.

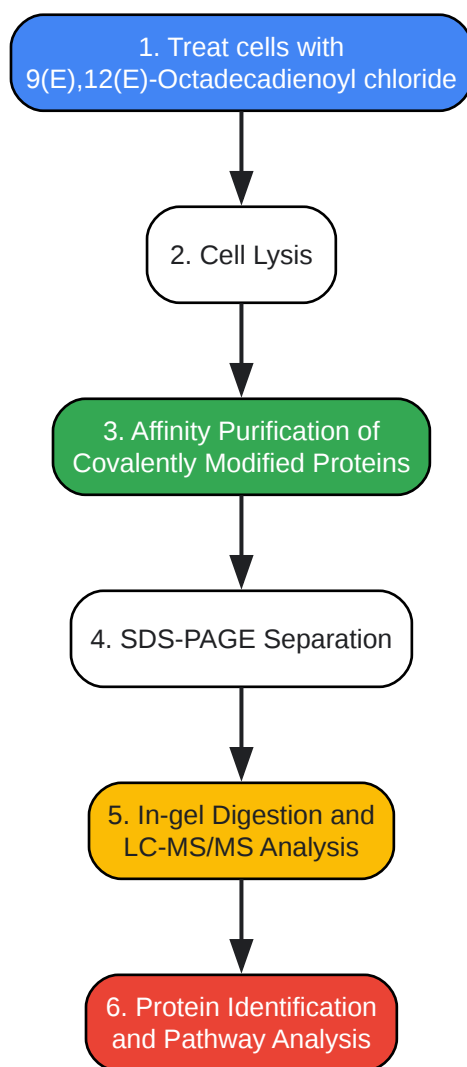


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Figure 2. A generalized MAPK signaling cascade.

Experimental Workflow for Target Identification

The following workflow outlines a potential experimental approach to identify cellular targets of **9(E),12(E)-Octadecadienoyl chloride**.



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Figure 3. Workflow for identifying protein targets.

By using this reactive probe in combination with modern proteomic techniques, researchers can gain valuable insights into the molecular mechanisms underlying the biological effects of linoelaidic acid and other trans fatty acids. This knowledge can contribute to the development of novel therapeutic strategies for inflammatory diseases.

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References

- 1. larodan.com [larodan.com]
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